8-Methyl-5-(trifluoromethyl)quinoline CAS number 868668-58-0
8-Methyl-5-(trifluoromethyl)quinoline CAS number 868668-58-0
An In-depth Technical Guide to 8-Methyl-5-(trifluoromethyl)quinoline
Abstract
This technical guide provides a comprehensive overview of 8-Methyl-5-(trifluoromethyl)quinoline (CAS Number: 868668-58-0), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The strategic incorporation of a trifluoromethyl group onto the quinoline scaffold is a well-established method for enhancing molecular properties such as metabolic stability, lipophilicity, and biological activity.[1][2] This document details the physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, predicted spectroscopic data for characterization, and a discussion on the potential reactivity and applications of this compound. It is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Significance of Trifluoromethylated Quinolines
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[2][3][4][5] The introduction of a trifluoromethyl (CF₃) group can profoundly and beneficially alter the properties of a parent molecule. The high electronegativity and lipophilicity of the CF₃ group can improve a compound's metabolic stability by blocking potential sites of oxidation, enhance its binding affinity to biological targets, and improve its passive diffusion across biological membranes.[1] Consequently, trifluoromethylated quinolines are a focal point in the development of novel therapeutic agents. This guide focuses specifically on the 8-methyl-5-(trifluoromethyl) derivative, providing a technical foundation for its synthesis and further investigation.
Physicochemical and Structural Properties
The fundamental properties of 8-Methyl-5-(trifluoromethyl)quinoline are summarized below. While experimental data for this specific molecule is scarce in publicly available literature, properties can be predicted based on closely related analogs and computational models.
| Property | Value | Source |
| CAS Number | 868668-58-0 | [6][7] |
| Molecular Formula | C₁₁H₈F₃N | [6] |
| Molecular Weight | 211.18 g/mol | [6] |
| IUPAC Name | 8-methyl-5-(trifluoromethyl)quinoline | [6] |
| SMILES | CC1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2 | [6] |
| Melting Point | 90-92 °C (Predicted for isomer) | [8] |
| Boiling Point | 264.5 °C at 760 Torr (Predicted for isomer) | [8] |
| Density | 1.268 g/cm³ (Predicted for isomer) | [8] |
| XLogP3-AA | 3.4 (Computed) | [6] |
Note: Predicted values are based on the isomer 5-methyl-8-(trifluoromethyl)quinoline and should be considered as estimates.
Proposed Synthetic Route and Experimental Protocols
Caption: Proposed two-step synthesis of 8-Methyl-5-(trifluoromethyl)quinoline.
Step 1: Synthesis of 5-Bromo-8-methylquinoline
This protocol is adapted from a reported procedure for the bromination of 8-methylquinoline.[9] The use of silver sulfate (Ag₂SO₄) as a catalyst facilitates the regioselective bromination at the C5 position, which is activated by the quinoline nitrogen.
Experimental Protocol:
-
Reaction Setup: To a solution of 8-methylquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at room temperature, add silver sulfate (Ag₂SO₄, 1.5 eq).
-
Bromination: Slowly add bromine (Br₂, 1.0 eq) to the stirred reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.
-
Isolation: Filter the resulting precipitate. Neutralize the filtrate to a pH > 7 using a saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Extraction: Extract the aqueous phase three times with ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-bromo-8-methylquinoline. The reported yield for this procedure is 71%.[9]
Step 2: Copper-Catalyzed Trifluoromethylation
The conversion of 5-bromo-8-methylquinoline to the final product can be achieved via a copper-catalyzed cross-coupling reaction. Several trifluoromethylating agents are available, with the Ruppert-Prakash reagent (TMSCF₃) and Langlois' reagent (NaSO₂CF₃) being common choices due to their stability and efficacy.[10][11][12][13][14] The following is a generalized protocol based on copper-catalyzed trifluoromethylation of aryl bromides.
Caption: General workflow for the copper-catalyzed trifluoromethylation step.
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 5-bromo-8-methylquinoline (1.0 eq), copper(I) iodide (CuI, 10-20 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%).
-
Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Trifluoromethylation Reagent:
-
Using Ruppert-Prakash Reagent: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5-2.0 eq) followed by a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) (2.0 eq).
-
Using Langlois' Reagent: Add sodium trifluoromethanesulfinate (NaSO₂CF₃, 2.0 eq) and an oxidant such as tert-butyl hydroperoxide (TBHP).
-
-
Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 80-120 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, and quench by adding water.
-
Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 8-Methyl-5-(trifluoromethyl)quinoline.
Spectroscopic Characterization (Predicted)
No experimental spectra for 8-Methyl-5-(trifluoromethyl)quinoline have been published. The following data are predicted based on known spectral data of structurally similar compounds, such as 8-methoxy-2-methyl-4-(trifluoromethyl)quinoline and other substituted trifluoromethylquinolines.[4][15][16]
¹H NMR (400 MHz, CDCl₃):
-
δ ~ 8.9-9.1 ppm (d, 1H): Proton at C2 of the quinoline ring.
-
δ ~ 8.2-8.4 ppm (d, 1H): Proton at C4 of the quinoline ring.
-
δ ~ 7.5-7.8 ppm (m, 3H): Protons at C3, C6, and C7 of the quinoline ring.
-
δ ~ 2.8-3.0 ppm (s, 3H): Protons of the methyl group at C8.
¹³C NMR (101 MHz, CDCl₃):
-
δ ~ 150-152 ppm: C2
-
δ ~ 147-149 ppm: C8a
-
δ ~ 135-137 ppm: C4
-
δ ~ 130-133 ppm: C6
-
δ ~ 128-130 ppm: C8
-
δ ~ 125-127 ppm (q, J ≈ 275 Hz): CF₃ group.
-
δ ~ 124-126 ppm: C4a
-
δ ~ 122-124 ppm (q, J ≈ 30 Hz): C5
-
δ ~ 121-123 ppm: C3
-
δ ~ 120-122 ppm: C7
-
δ ~ 18-20 ppm: CH₃ group.
¹⁹F NMR (376 MHz, CDCl₃):
-
δ ~ -60 to -63 ppm (s): A single peak corresponding to the CF₃ group.
Mass Spectrometry (EI):
-
M⁺: 211.06 (Calculated for C₁₁H₈F₃N)
-
Key Fragments: [M-H]⁺ (210), [M-F]⁺ (192), [M-CF₃]⁺ (142).
Infrared (IR) Spectroscopy:
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2950-3000 cm⁻¹: Aliphatic C-H stretching (methyl group).
-
~1600, 1580, 1500 cm⁻¹: C=C and C=N stretching of the quinoline ring.
-
~1100-1350 cm⁻¹: Strong C-F stretching bands characteristic of the CF₃ group.
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of 8-Methyl-5-(trifluoromethyl)quinoline is governed by the interplay of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group on the quinoline nucleus.
-
Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution. However, the benzene portion of the ring is more reactive than the pyridine part. The methyl group at C8 is activating, while the trifluoromethyl group at C5 is strongly deactivating. Electrophilic attack is likely to be directed to the positions ortho and para to the methyl group, although the overall reactivity will be diminished.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing CF₃ group will activate the ring towards nucleophilic attack, particularly at positions ortho and para to it.
-
Reactions of the Methyl Group: The methyl group at C8 can potentially undergo oxidation to a carboxylic acid or be halogenated under radical conditions.
-
Coordination Chemistry: The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a ligand for various metal ions.
Potential Applications in Drug Discovery and Materials Science
While specific biological data for this compound is not available, its structural motifs suggest significant potential for investigation.
-
Anticancer Research: Many substituted quinolines exhibit potent anticancer activity.[2][17][18] The presence of the trifluoromethyl group could enhance efficacy and pharmacokinetic properties. This compound would be a prime candidate for screening in various cancer cell line assays.
-
Antimicrobial Agents: The quinoline core is central to many antibacterial and antifungal drugs.[3][5][19][20][21] 8-Methyl-5-(trifluoromethyl)quinoline could be evaluated for its activity against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
-
Antimalarial Drug Development: Chloroquine and other quinoline-based drugs have been mainstays in malaria treatment. Novel trifluoromethylated quinolines are of interest in combating drug-resistant strains of Plasmodium falciparum.[2]
-
Materials Science: Fluorinated aromatic compounds can possess unique photophysical properties, making them potentially useful in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes.[16]
Safety and Handling
No specific safety data sheet (SDS) for 8-Methyl-5-(trifluoromethyl)quinoline is available. The following precautions are based on the known hazards of structurally related compounds like 8-methylquinoline and other fluorinated aromatic compounds.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Health Hazards: May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or absorbed through the skin.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
8-Methyl-5-(trifluoromethyl)quinoline is a compound with significant untapped potential in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles and data from closely related analogs. The proposed synthetic route is practical and relies on well-documented reactions. The predicted spectroscopic data offers a basis for the structural verification of the synthesized compound. Further research to confirm these properties and to explore the biological activities of this molecule is highly encouraged and could lead to the discovery of novel therapeutic agents or advanced materials.
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